

physicochemical properties of 1-Fluoro-2-iodo-4-nitrobenzene

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Compound of Interest

Compound Name: 1-Fluoro-2-iodo-4-nitrobenzene

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An In-depth Technical Guide to the Physicochemical Properties of **1-Fluoro-2-iodo-4-nitrobenzene**

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Fluoro-2-iodo-4-nitrobenzene is a halogenated nitroaromatic compound with significant potential as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecules. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a nitro group on a benzene ring, offers multiple reaction sites for chemical modification. The electron-withdrawing nature of the nitro group activates the ring for nucleophilic aromatic substitution, while the iodo- and fluoro-substituents provide opportunities for cross-coupling reactions and other transformations. This guide provides a comprehensive overview of the known physicochemical properties of **1-Fluoro-2-iodo-4-nitrobenzene**, a proposed synthetic protocol, and discusses its potential applications in research and drug development.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **1-Fluoro-2-iodo-4-nitrobenzene**. It is important to note that while some data is available from chemical suppliers, experimentally determined values for several properties are not widely published.

Property	Value	Source(s)
IUPAC Name	1-Fluoro-2-iodo-4-nitrobenzene	N/A
Synonyms	4-Fluoro-3-iodonitrobenzene	[1]
CAS Number	177363-10-9	[1][2][3][4][5][6][7][8][9]
Molecular Formula	C ₆ H ₃ FINO ₂	[2][3][4][5]
Molecular Weight	267.00 g/mol	[2][4][5][10]
Physical Form	Solid	N/A
Melting Point	Data not available	[1]
Boiling Point	287.0 ± 20.0 °C (Predicted)	[6]
Density	Data not available	N/A
Solubility	Expected to be soluble in common organic solvents like ethanol, acetone, and chloroform; limited solubility in water.	[11]
Purity	≥98%	[5]
Storage	Keep in a dark place, sealed in dry conditions at 2-8°C.	[10]

Spectroscopic Data

Detailed, peer-reviewed spectroscopic data for **1-Fluoro-2-iodo-4-nitrobenzene** is not readily available in the public domain. However, chemical suppliers indicate that NMR data conforms to the structure[6]. Researchers should perform their own spectral analysis for structure confirmation.

- ¹H NMR: Expected to show three signals in the aromatic region, with coupling patterns influenced by the fluorine and adjacent protons.

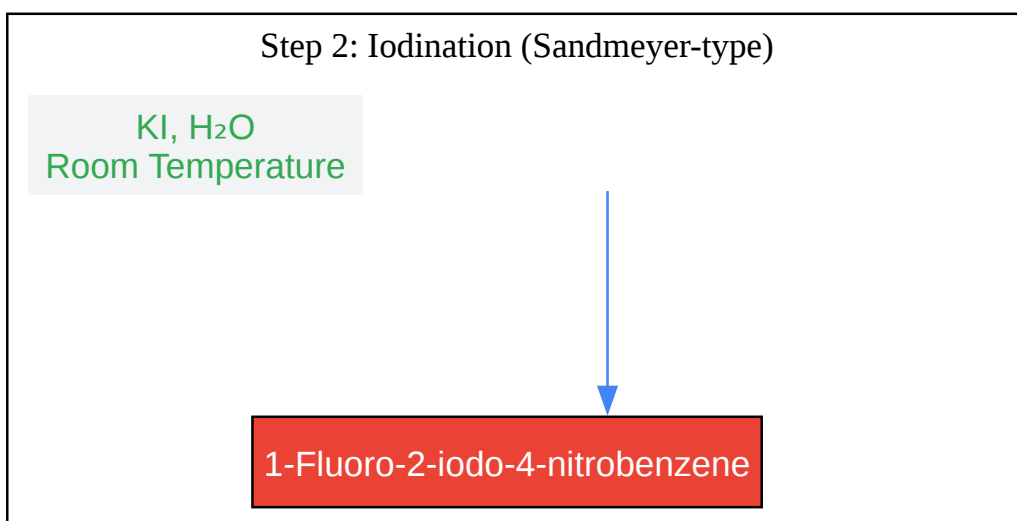
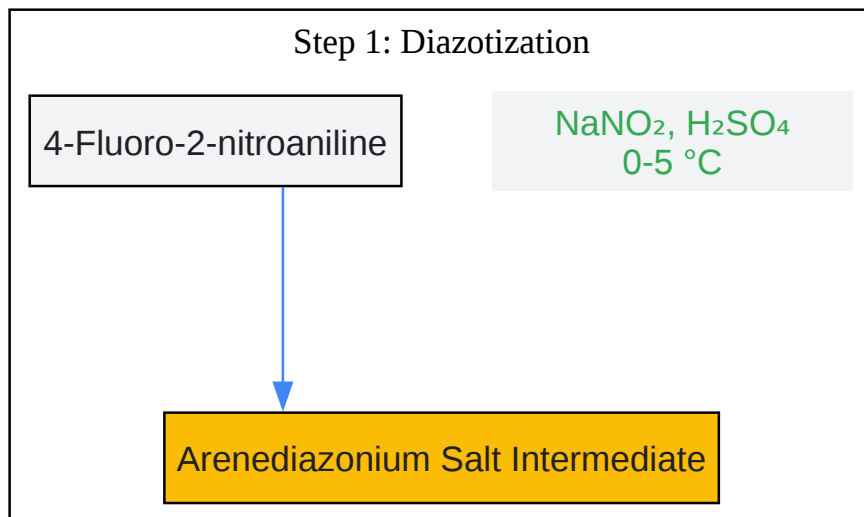
- ^{13}C NMR: Expected to show six distinct signals for the aromatic carbons, with the carbon atoms attached to the fluorine and iodine showing characteristic shifts and C-F coupling.
- IR Spectroscopy: Expected to show strong characteristic peaks for the C-NO₂ stretching (around 1520 cm⁻¹ and 1340 cm⁻¹), C-F stretching, and C-I stretching, in addition to aromatic C-H and C=C stretching vibrations.
- Mass Spectrometry: The molecular ion peak (M⁺) is expected at m/z = 267, with characteristic isotopic patterns for iodine.

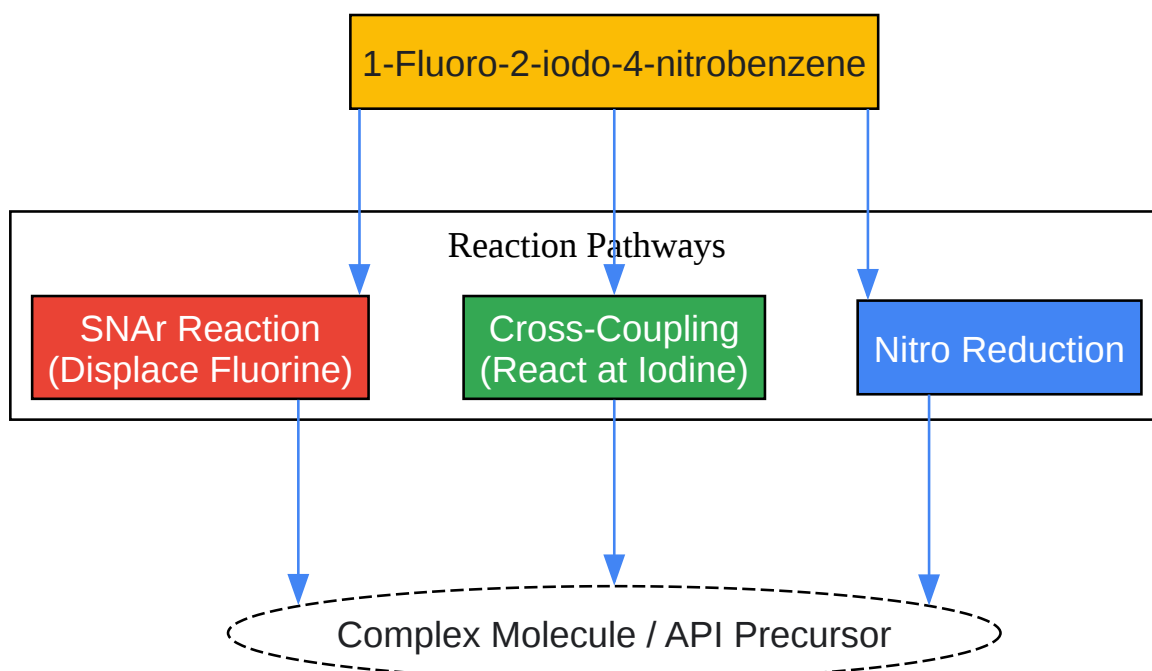
Synthesis and Purification

A specific, peer-reviewed synthesis protocol for **1-Fluoro-2-iodo-4-nitrobenzene** is not widely published. However, a plausible synthetic route can be proposed based on the well-established Sandmeyer reaction, starting from a suitable fluorinated nitroaniline.^{[12][13][14][15]} The proposed starting material, 4-fluoro-2-nitroaniline, is commercially available and its synthesis is documented.^{[11][16]}

Proposed Synthetic Pathway

The synthesis involves the diazotization of 4-fluoro-2-nitroaniline followed by a Sandmeyer-type reaction with potassium iodide.





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References

- 1. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]
- 2. angenechemical.com [angenechemical.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 177363-10-9 | CAS DataBase [m.chemicalbook.com]
- 5. 177363-10-9 | 1-fluoro-2-iodo-4-nitrobenzene - Aromsyn Co.,Ltd. [aromsyn.com]
- 6. raymonbiotech.lookchem.com [raymonbiotech.lookchem.com]
- 7. 177363-10-9 | 1-Fluoro-2-iodo-4-nitrobenzene | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 8. cn.canbipharm.com [cn.canbipharm.com]

- 9. 製品詳細情報 | 1-Fluoro-2-iodo-4-nitrobenzene AG00259S 0.1g Angene International Limited | e-Nacalai Search Version [e-nacalai.jp]
- 10. 177363-10-9|1-Fluoro-2-iodo-4-nitrobenzene|BLD Pharm [bldpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. grokipedia.com [grokipedia.com]
- 13. benchchem.com [benchchem.com]
- 14. Iscollege.ac.in [Iscollege.ac.in]
- 15. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 16. nbinno.com [nbinno.com]
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